molecular formula C16H18N2O4S B5694038 N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide

N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide

Cat. No. B5694038
M. Wt: 334.4 g/mol
InChI Key: VYNMQWIEUSYNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide, commonly known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of JAK3, a protein kinase that plays a critical role in the immune response.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response. In addition, CP-690,550 has been investigated for its potential use in preventing organ transplant rejection and treating graft-versus-host disease.

Mechanism of Action

CP-690,550 selectively inhibits JAK3, a protein kinase that plays a critical role in the immune response. JAK3 is involved in the signaling pathway of cytokines, which are small proteins that regulate the immune response. By inhibiting JAK3, CP-690,550 reduces the production of cytokines, leading to a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a variety of biochemical and physiological effects. It reduces the production of cytokines, including interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interferon-gamma. CP-690,550 also reduces the activation and proliferation of T cells, which are involved in the immune response. In addition, CP-690,550 has been shown to reduce the production of antibodies and the activation of B cells.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments. It is highly selective for JAK3, which reduces the potential for off-target effects. It is also orally bioavailable, which makes it easy to administer to animals in lab experiments. However, CP-690,550 has some limitations for lab experiments. It has a short half-life, which requires frequent dosing. In addition, it has poor solubility, which can make it difficult to administer at high doses.

Future Directions

CP-690,550 has several potential future directions for research. One area of research is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of CP-690,550 in other diseases, such as multiple sclerosis and systemic lupus erythematosus. In addition, CP-690,550 could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the development of new formulations of CP-690,550 could improve its solubility and bioavailability.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-bromo-2-nitroaniline with cyclopentylamine to form 4-(cyclopentylamino)-2-nitroaniline. This intermediate compound is then reacted with furfurylamine to form the final product, CP-690,550. The synthesis process has been optimized to produce high yields of pure CP-690,550.

properties

IUPAC Name

N-[4-(cyclopentylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-16(15-6-3-11-22-15)17-12-7-9-14(10-8-12)23(20,21)18-13-4-1-2-5-13/h3,6-11,13,18H,1-2,4-5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNMQWIEUSYNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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